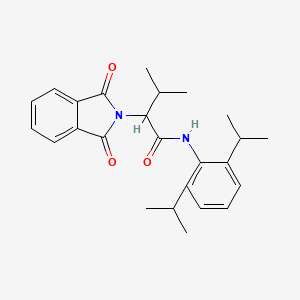![molecular formula C13H11N3O3S2 B5139872 N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B5139872.png)
N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide, also known as OTS964, is a small molecule inhibitor that has shown potential in cancer treatment. This compound has been studied extensively in recent years due to its ability to inhibit the activity of the serine/threonine kinase, TTK. TTK is a key regulator of the spindle assembly checkpoint, which is essential for proper cell division. Inhibition of TTK has been shown to induce mitotic defects and cell death in cancer cells, making it a promising target for cancer therapy.
Mecanismo De Acción
N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide exerts its anti-cancer effects by inhibiting the activity of TTK, a key regulator of the spindle assembly checkpoint. TTK is essential for proper cell division, and inhibition of TTK activity results in mitotic defects and cell death in cancer cells. N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide has also been shown to inhibit the activity of other kinases, including Aurora A and B, which are also involved in cell division.
Biochemical and Physiological Effects:
N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide has been shown to induce mitotic defects and cell death in cancer cells. In addition, N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide has been shown to inhibit the formation of microtubules, which are essential for proper cell division. N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide is a promising compound for cancer therapy due to its ability to inhibit the activity of TTK, a key regulator of the spindle assembly checkpoint. However, there are some limitations to its use in lab experiments. N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide has been shown to have low solubility in water, which can make it difficult to administer in vivo. In addition, N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide has been shown to have off-target effects on other kinases, which can complicate the interpretation of results.
Direcciones Futuras
There are several future directions for research on N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide. One area of interest is the development of more potent and selective inhibitors of TTK. Another area of interest is the identification of biomarkers that can predict response to N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide treatment. In addition, there is interest in studying the combination of N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide with other anti-cancer agents to enhance its efficacy. Finally, there is interest in studying the use of N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide in combination with immunotherapy to enhance the immune response against cancer cells.
Métodos De Síntesis
N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide can be synthesized through a multi-step process involving the reaction of 2-thiophenecarboxaldehyde with hydrazine hydrate to form 2-thiophenecarbohydrazide. This intermediate is then reacted with 4-chlorobenzenesulfonyl chloride to form the sulfonamide derivative. The final step involves the reaction of the sulfonamide derivative with 3-bromo-1,2,4-oxadiazole to form N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide.
Aplicaciones Científicas De Investigación
N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide has been extensively studied in pre-clinical models of cancer, including both in vitro and in vivo studies. In vitro studies have shown that N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide is effective in inhibiting the growth of a wide range of cancer cell lines, including breast, lung, prostate, and colon cancer cells. In vivo studies have shown that N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide is effective in inhibiting tumor growth in xenograft models of breast and lung cancer.
Propiedades
IUPAC Name |
N-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O3S2/c17-21(18,10-5-2-1-3-6-10)14-9-12-15-13(16-19-12)11-7-4-8-20-11/h1-8,14H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPGUMWCZTPYVPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NCC2=NC(=NO2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(4-tert-butylphenyl)thio]-4-methylanthra-9,10-quinone](/img/structure/B5139794.png)


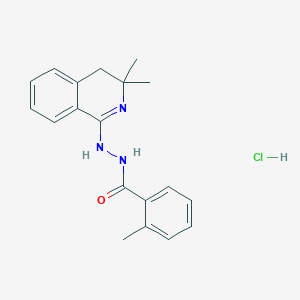
![1-[4-oxo-4-(3-phenyl-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)butyl]-2-piperidinone](/img/structure/B5139826.png)
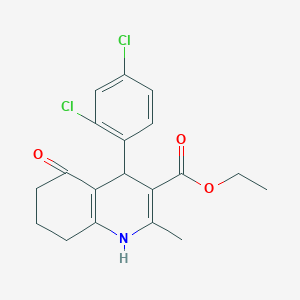
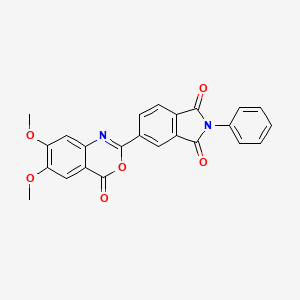
![4-chloro-N-cyclohexyl-3-{[(4-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5139841.png)
![2-[3-nitro-4-(1-piperazinyl)benzoyl]benzoic acid](/img/structure/B5139858.png)
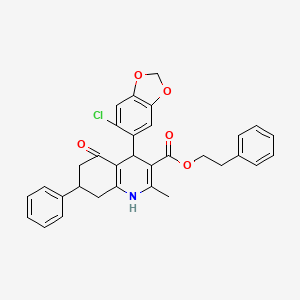
![2-(4-chlorophenoxy)-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B5139867.png)
![1,1'-(1,2-ethanediyl)bis-1,2-diazaspiro[2.4]heptane](/img/structure/B5139877.png)
![2-[3-(4-chlorobenzyl)-2-imino-2,3-dihydro-1H-benzimidazol-1-yl]-1-(4-chlorophenyl)ethanone hydrobromide](/img/structure/B5139908.png)
